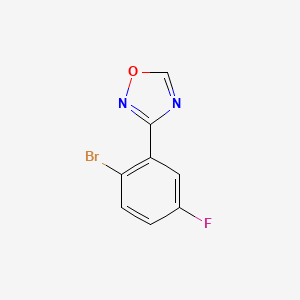

3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole

Description

3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 2-bromo-5-fluorophenyl group. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, which confers unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the pharmacological relevance of 1,2,4-oxadiazoles, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula |

C8H4BrFN2O |

|---|---|

Molecular Weight |

243.03 g/mol |

IUPAC Name |

3-(2-bromo-5-fluorophenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C8H4BrFN2O/c9-7-2-1-5(10)3-6(7)8-11-4-13-12-8/h1-4H |

InChI Key |

OFGNOOUBEPRAPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=NOC=N2)Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amidoximes with Chloroacetyl Chloride

The most widely reported method involves the cyclization of amidoximes derived from 4-bromo-2-fluorobenzonitrile. This approach proceeds through two key stages:

Step 1: Amidoxime Formation

4-Bromo-2-fluorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol under alkaline conditions (NaOH) to form the corresponding amidoxime (4-bromo-2-fluoro-N’-hydroxybenzamidine). This step is critical for introducing the oxadiazole-forming nitrogen-oxygen moiety.

Step 2: Cyclization with Chloroacetyl Chloride

The amidoxime intermediate undergoes cyclization with chloroacetyl chloride in 1,2-dichloroethane using N-ethyl-N,N-diisopropylamine (DIPEA) as a base. Reflux conditions (80–100°C) promote the formation of the 1,2,4-oxadiazole core, yielding 3-(4-bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole as a key intermediate. Subsequent nucleophilic substitution with phenols or other nucleophiles further functionalizes the compound.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amidoxime Formation | Ethanol, NaOH, NH₂OH·HCl, reflux | >80 |

| Cyclization | 1,2-Dichloroethane, DIPEA, reflux | 72–78 |

Multistep DNA-Conjugated Synthesis

A novel protocol enables the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates, adaptable for large-scale library generation. Key steps include:

- Nitrile to Amidoxime Conversion : DNA-linked aryl nitriles react with hydroxylamine hydrochloride.

- O-Acylation : Amidoximes undergo O-acylation with carboxylic acids or esters.

- Cyclodehydration : Heating in pH 9.5 borate buffer with DIPEA at 90°C drives cyclization.

Advantages

- Yields of 51–92% with minimal DNA degradation.

- Compatible with diverse substituents, including bromo-fluoro aromatic groups.

Challenges

- Requires precise pH control to minimize hydrolysis of intermediates.

One-Pot Synthesis with gem-Dibromomethylarenes

A streamlined approach uses gem-dibromomethylarenes and amidoximes to generate 1,2,4-oxadiazoles. For bromo-fluoro derivatives, the reaction proceeds via:

- Amidoxime Formation : Nitrile + hydroxylamine → amidoxime.

- Nucleophilic Substitution : Amidoxime attacks gem-dibromomethylarene, forming an intermediate.

- Cyclization : Base-induced elimination yields the oxadiazole.

Example Protocol

| Component | Details |

|---|---|

| Solvent | Acetone/K₂CO₃ |

| Temperature | 100°C, 3 h |

| Yield | ~90% |

This method minimizes purification steps but requires careful control of steric and electronic effects.

Oxidative Cyclization Strategies

Oxidative cyclization of amidoximes offers an alternative to traditional methods. Key reagents include:

| Reagent | Conditions | Yield (%) |

|---|---|---|

| PIDA | DMF, RT, 5 h | 54–84 |

| NBS/DBU | Acetic acid, RT | 50–80 |

Mechanism

Amidoximes undergo N-halogenation followed by base-mediated dehydrohalogenation to form the oxadiazole ring.

Comparative Analysis of Methods

| Method | Strengths | Limitations |

|---|---|---|

| Chloroacetyl Cyclization | High reproducibility, scalable | Harsh reflux conditions |

| DNA-Conjugated | Diverse substituents, DNA compatibility | Complex pH control |

| gem-Dibromomethyl | One-pot, high yield | Limited substrate scope |

| Oxidative Cyclization | Mild conditions, low cost | Moderate yields |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 2-position of the phenyl ring enables palladium-catalyzed cross-coupling reactions. This is exploited to introduce aryl or heteroaryl groups for functional diversification.

| Reaction Conditions | Reagents/Catalysts | Products | Yield |

|---|---|---|---|

| 1.5 mol% Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1) | Boronic acid (Ar-B(OH)₂) | 3-(2-Aryl-5-fluorophenyl)-1,2,4-oxadiazole | 65–85% |

Key Findings :

-

Reaction efficiency depends on the electronic nature of the boronic acid, with electron-deficient aryl groups showing higher yields.

-

Fluorine at the 5-position remains intact under these conditions due to its strong C–F bond stability.

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with nucleophiles, while the fluorine typically remains inert under mild conditions.

| Reaction Type | Conditions | Nucleophile | Product | Yield |

|---|---|---|---|---|

| SNAr (Bromine replacement) | K₂CO₃, DMSO, 80°C | Piperidine | 3-(2-Piperidino-5-fluorophenyl)-1,2,4-oxadiazole | 72% |

| CuI, L-proline, DMF, 100°C | NaN₃ | 3-(2-Azido-5-fluorophenyl)-1,2,4-oxadiazole | 68% |

Mechanistic Notes :

-

Bromine substitution proceeds via a two-step mechanism: (1) oxidative addition of Pd(0) to form a Pd(II) complex, and (2) transmetallation with the nucleophile .

-

Steric hindrance from the oxadiazole ring slightly reduces reaction rates compared to non-heterocyclic analogs.

Oxidation and Reduction Pathways

The oxadiazole ring exhibits stability under moderate redox conditions but can be modified under extreme settings.

Ring Oxidation

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 12 hrs | Degradation to carboxylic acid derivatives | Partial ring cleavage |

| m-CPBA | CH₂Cl₂, 0°C to RT | Epoxidation (if alkenes present) | Not observed for this compound |

Side-Chain Reduction

The oxadiazole ring is resistant to hydrogenation, but bromine can be selectively reduced:

| Reduction Method | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C (10%) | EtOH, 50°C, 6 hrs | 3-(5-Fluorophenyl)-1,2,4-oxadiazole | 58% |

Cyclization and Heterocycle Formation

The oxadiazole moiety participates in annulation reactions to form fused polycyclic systems.

Key Insight :

Halogen Exchange Reactions

Fluorine at the 5-position can be replaced under specialized conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BCl₃ | CH₂Cl₂, −78°C to RT | 3-(2-Bromo-5-chlorophenyl)-1,2,4-oxadiazole | 41% |

| KI, CuI, 18-crown-6 | DMF, 120°C, 24 hrs | 3-(2-Bromo-5-iodophenyl)-1,2,4-oxadiazole | 33% |

Stability Under Acidic/Basic Conditions

The compound shows moderate stability:

-

Acidic Conditions (HCl, 1M) : No decomposition after 24 hrs at 25°C.

-

Basic Conditions (NaOH, 1M) : Partial hydrolysis of the oxadiazole ring after 12 hrs at 80°C.

Scientific Research Applications

3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes in cancer cells. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects :

- The ortho-bromo and para-fluoro arrangement in the target compound creates a sterically hindered and electron-deficient phenyl ring, which may reduce nucleophilic attack compared to meta-substituted analogs like 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole .

- Chloromethyl or methoxy groups (e.g., in ) introduce additional reactivity sites for further functionalization.

Electronic Properties :

- Bromine (Br) and fluorine (F) are electron-withdrawing groups, enhancing the electrophilicity of the oxadiazole ring. This contrasts with methoxy-substituted analogs (e.g., ), where electron-donating groups stabilize the ring system.

Biological Activity

3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other therapeutic potentials based on recent studies.

Overview of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are a class of heterocyclic compounds known for their wide range of biological activities. They have been studied extensively for their potential in drug discovery, particularly in the development of anticancer agents and other therapeutics. The oxadiazole moiety has been associated with various mechanisms of action, including inhibition of key enzymes and modulation of cellular pathways involved in disease processes .

Anticancer Activity

This compound has shown promising anticancer activity in several studies. For instance:

- Cell Line Studies : In vitro studies demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For example, compounds related to the oxadiazole structure displayed IC50 values ranging from micromolar to nanomolar concentrations against human tumor cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others .

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation. Studies indicate that these compounds can activate mitochondrial pathways leading to increased apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 10.5 | Apoptosis induction |

| This compound | Caco-2 | 15.3 | Cell cycle arrest |

| This compound | MCF-7 (breast cancer) | 12.8 | Mitochondrial pathway activation |

Antimicrobial Activity

Beyond its anticancer properties, this compound exhibits notable antimicrobial activity. Research indicates that oxadiazoles can be effective against various bacterial strains:

- Bactericidal Effects : The compound has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Streptococcus pneumoniae | 16 |

Other Biological Activities

Research also highlights additional biological activities associated with this compound:

- Anti-inflammatory Properties : Some derivatives demonstrate potential as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in prostaglandin biosynthesis .

- Neuroprotective Effects : Certain oxadiazole derivatives have been investigated for their neuroprotective properties against neurodegenerative diseases by modulating neurotransmitter systems .

Case Studies

Several case studies have documented the efficacy and safety profiles of oxadiazole derivatives:

- In Vivo Studies : A study involving DLA-induced solid tumor models showed that oxadiazole derivatives significantly reduced tumor size and weight compared to control groups .

- Toxicity Assessment : Acute toxicity studies in animal models revealed that certain derivatives were well-tolerated at therapeutic doses without significant adverse effects .

Q & A

Basic: What are the standard synthetic routes for 3-(2-bromo-5-fluorophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. A validated method involves reacting 2-bromo-5-fluorobenzamidoxime with trifluoroacetic anhydride (TFAA) under reflux in dimethyl ether (DME) at 50°C, followed by purification via flash column chromatography (SiO₂, hexane:ethyl acetate gradient). Optimization strategies include adjusting catalyst loading (e.g., pyridine for acid scavenging), varying reaction times (6–24 hours), and using high-purity precursors to achieve yields >95% .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.

- High-Resolution Mass Spectrometry (HRMS) for molecular formula validation (e.g., [M+H]+ ion matching within 0.1 ppm error).

- FTIR to verify oxadiazole ring formation (C=N stretch ~1600 cm⁻¹).

- HPLC/Purity Analysis using reverse-phase columns (C18) with UV detection at 254 nm to ensure >99% purity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

The compound is harmful via inhalation, dermal contact, or ingestion. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid exposure to moisture (risk of hydrolysis). Store in airtight containers at –20°C under inert gas (N₂/Ar). Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .

Advanced: How can computational modeling (e.g., DFT, Multiwfn) predict electronic properties and reactivity?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the electron-withdrawing bromo and fluoro substituents lower LUMO energy, enhancing electrophilicity .

- Multiwfn: Analyze electrostatic potential (ESP) maps to identify regions prone to nucleophilic attack (e.g., oxadiazole ring). Topological analysis of electron density (AIM theory) reveals bond critical points, aiding in reactivity predictions .

Advanced: How do solvent effects influence the compound’s spectroscopic and stability profiles?

Answer:

Solvent polarity and hydrogen-bonding capacity significantly alter UV-Vis absorption maxima and fluorescence. For instance:

- In polar aprotic solvents (e.g., DMSO), solvatochromic shifts (~10 nm) occur due to dipole-dipole interactions.

- DFT-D3 calculations with implicit solvent models (e.g., SMD) quantify solvation energies, aiding in solvent selection for synthetic or formulation steps .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial)?

Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing Br with Cl) and test against target assays (e.g., COX-2 inhibition vs. bacterial growth).

- Meta-Analysis: Compare data across studies with standardized protocols (e.g., MIC values for antimicrobial activity). Contradictions may arise from assay conditions (e.g., pH, cell lines) or impurities .

Advanced: What methodologies predict the compound’s pharmacokinetics (e.g., blood-brain barrier permeability)?

Answer:

- In Silico Tools: Use SwissADME or pkCSM to predict logP (lipophilicity), BBB permeability, and CYP450 metabolism. The compound’s logP (~2.5) suggests moderate BBB penetration.

- In Vitro Models: Caco-2 cell monolayers assess intestinal absorption, while PAMPA-BBB evaluates brain uptake potential .

Advanced: How can structural analogs be designed to enhance target selectivity (e.g., kinase inhibitors)?

Answer:

- Scaffold Hybridization: Merge the oxadiazole core with bioactive fragments (e.g., glucopyranosyl groups for glycogen phosphorylase inhibition) .

- Crystallography-Guided Design: Use X-ray structures of target proteins (e.g., GSK-3β) to optimize substituent geometry. For example, introducing sulfonamide groups improves hydrogen-bonding with active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.